![molecular formula C12H14BrN B2764728 6'-Bromo-3',4'-dihydro-1'h-spiro[azetidine-2,2'-naphthalene] CAS No. 1478735-16-8](/img/structure/B2764728.png)

6'-Bromo-3',4'-dihydro-1'h-spiro[azetidine-2,2'-naphthalene]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

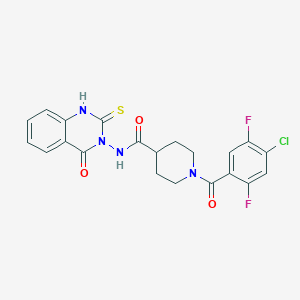

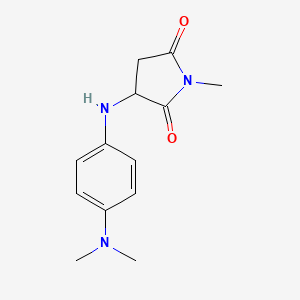

“6’-Bromo-3’,4’-dihydro-1’h-spiro[azetidine-2,2’-naphthalene]” is a spirocyclic compound . It is characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .

Synthesis Analysis

Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds . In spirocyclic β-lactams, the spiro carbon may be at positions C3 and/or C4 . The azetidin-2-one ring has given life-saving penicillin and cephalosporin antibiotics . Further exploitation of the β-lactam ring has yielded biologically active new chemical entities exhibiting a variety of activities .Molecular Structure Analysis

The molecular structure of “6’-Bromo-3’,4’-dihydro-1’h-spiro[azetidine-2,2’-naphthalene]” is represented by the formula C12H14BRN . The structure is characterized by a bromine atom attached to a carbon atom, which is part of a naphthalene ring. This ring is connected to an azetidine ring, forming a spirocyclic structure .Chemical Reactions Analysis

Spirocyclic compounds like “6’-Bromo-3’,4’-dihydro-1’h-spiro[azetidine-2,2’-naphthalene]” are considered spiro heterocyclic if the spiro atom or any atom in either ring are not carbon atoms . Spiro heteroatoms such as nitrogen, oxygen, or sulfur connecting the rings have been commonly observed .Aplicaciones Científicas De Investigación

- Spiro-azetidin-2-one derivatives, including this compound, exhibit antimicrobial activity. The inherent rigidity of spirocyclic structures contributes to their effectiveness against bacteria and fungi .

- Researchers have explored the synthesis of novel antibiotics based on the β-lactam ring system, which includes spiro-azetidin-2-ones. These compounds have the potential to combat drug-resistant pathogens .

- Spiro heterocycles often possess anti-inflammatory properties. The unique structural features of 6’-bromo-3’,4’-dihydro-1’H-spiro[azetidine-2,2’-naphthalene] may make it a valuable candidate for developing anti-inflammatory drugs .

- Researchers have used spiro-azetidin-2-ones as intermediates for the synthesis of amino acids, alkaloids, and other bioactive compounds .

- Researchers might explore its use in positron emission tomography (PET) or magnetic resonance imaging (MRI) studies .

Antimicrobial Properties

Anti-inflammatory Agents

Anticancer Activity

Synthetic Building Blocks

Molecular Probes and Imaging Agents

Spirocyclic Drug Development

Mecanismo De Acción

The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target . This suggests that “6’-Bromo-3’,4’-dihydro-1’h-spiro[azetidine-2,2’-naphthalene]” may have potential biological activity, although specific studies on this compound are needed to confirm this.

Propiedades

IUPAC Name |

7-bromospiro[2,4-dihydro-1H-naphthalene-3,2'-azetidine] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN/c13-11-2-1-10-8-12(5-6-14-12)4-3-9(10)7-11/h1-2,7,14H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNLMXHJWDBLEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCN2)CC3=C1C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6'-Bromo-3',4'-dihydro-1'h-spiro[azetidine-2,2'-naphthalene] | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B2764647.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone](/img/structure/B2764649.png)

![4-(4-bromobenzyl)-2-(4-ethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2764650.png)

![2-[2-(Methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2764657.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide](/img/structure/B2764663.png)

![N-(2,4-dimethylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2764667.png)

![1-(4-bromophenyl)-5-(3,4-difluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2764668.png)